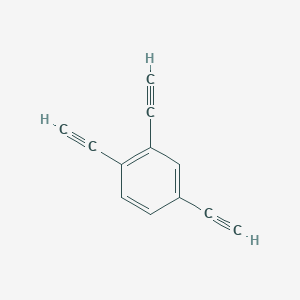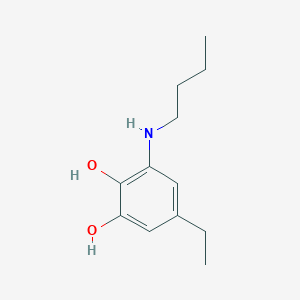
1,2-Benzenediol,3-(butylamino)-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,3-(butylamino)-5-ethyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(butylamino)-5-ethyl- typically involves the reaction of 1,2-benzenediol with butylamine and ethyl substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol,3-(butylamino)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted catechols. These products have various applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
1,2-Benzenediol,3-(butylamino)-5-ethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl groups play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
1,2-Benzenediol,3-(butylamino)-5-ethyl- can be compared with other similar compounds, such as:
1,2-Benzenediol:
1,2-Benzenediol,3-methyl-: This compound has a methyl group instead of a butylamino group, leading to different chemical and biological properties.
1,2-Benzenediol,3,5-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups, which significantly alter its properties compared to 1,2-Benzenediol,3-(butylamino)-5-ethyl-.
The uniqueness of 1,2-Benzenediol,3-(butylamino)-5-ethyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
749845-77-0 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-(butylamino)-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-5-6-13-10-7-9(4-2)8-11(14)12(10)15/h7-8,13-15H,3-6H2,1-2H3 |
Clé InChI |
GFUOBZGVTOJZKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
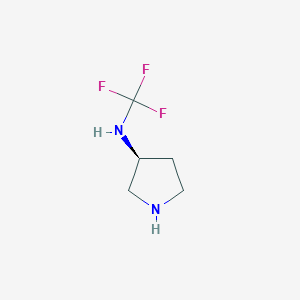
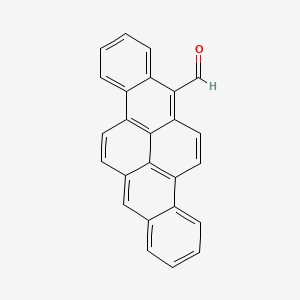
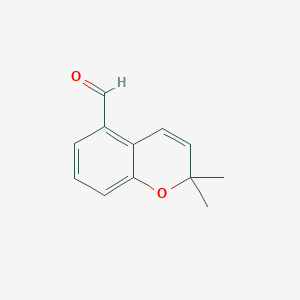
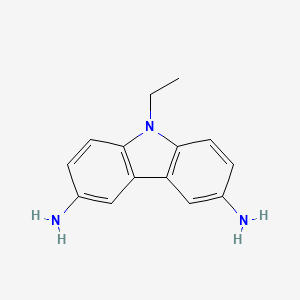
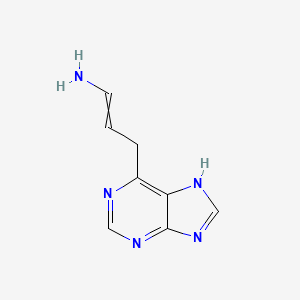
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
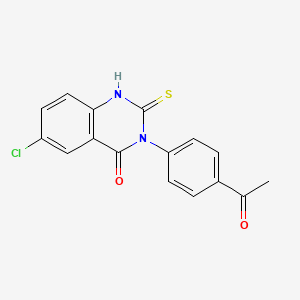
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
